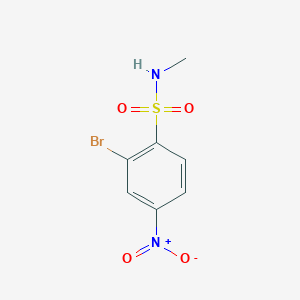

2-Bromo-N-methyl-4-nitrobenzenesulfonamide

Description

Evolution of Substituted Benzenesulfonamide (B165840) Scaffolds in Modern Chemical Research

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry and materials science. Historically recognized for its role in the development of sulfa drugs, its utility has expanded dramatically over the decades. In modern chemical research, this scaffold is prized for its rigid geometry and its ability to present substituents in well-defined spatial orientations. The sulfonamide group itself is a potent zinc-binding group (ZBG), making it a key component in the design of enzyme inhibitors that target metalloenzymes. nih.govrsc.org

Researchers have extensively explored the benzenesulfonamide framework to create vast libraries of compounds for biological screening. nih.gov Modifications to the benzene (B151609) ring with various substituents allow for the fine-tuning of electronic properties, solubility, and target-binding interactions. This adaptability has led to the development of benzenesulfonamide-based compounds as carbonic anhydrase inhibitors, anticancer agents, and antimicrobials. nih.govmdpi.comsemanticscholar.org The continuous evolution of this scaffold involves creating derivatives with increasingly complex substitution patterns to achieve higher potency and selectivity for biological targets. tandfonline.com

Strategic Importance of Halogen, Nitro, and N-Methyl Substituents in Molecular Design

The specific substituents on a benzenesulfonamide ring are not arbitrary; they are chosen to impart specific physicochemical and pharmacological properties. The combination of bromo, nitro, and N-methyl groups on the title compound is a clear example of strategic molecular design.

Halogen Substituents (Bromo): The introduction of halogen atoms, such as bromine, is a pivotal strategy in modern drug and agrochemical design. researchgate.netresearchgate.netump.edu.pl Halogens significantly influence a molecule's lipophilicity, which affects its membrane permeability and solubility. researchgate.net Furthermore, bromine can participate in "halogen bonding," a noncovalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction can be crucial for enhancing binding affinity and selectivity to a biological target, such as a protein backbone. acs.orgnih.gov The presence of a bromine atom can also block sites of metabolic degradation, thereby increasing the compound's half-life. juniperpublishers.com

Nitro Substituents: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.govnih.gov Its inclusion on an aromatic ring profoundly reduces the electron density of the scaffold, which can activate the molecule for certain chemical reactions, such as nucleophilic aromatic substitution. nih.gov This makes the nitro group a "synthetic chameleon," as it facilitates further functionalization of the molecule. nih.gov Beyond its synthetic utility, the nitro group's electronic and polar properties can be essential for interacting with specific targets that are important in the pathogenesis of various diseases. mdpi.com It can also serve as a precursor that can be chemically reduced to an amino group, providing a route to a different class of compounds. frontiersin.org

N-Methyl Substituents: The addition of a methyl group to the nitrogen of a sulfonamide (N-methylation) is a subtle but powerful modification known as the "magic methyl" effect. juniperpublishers.comjuniperpublishers.comnih.gov This small alkyl group can induce profound changes in a molecule's properties. nih.govnih.gov N-methylation can enhance metabolic stability by preventing N-dealkylation and can improve membrane permeability by masking a polar N-H bond. researchgate.net It also introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thus improving its selectivity and potency for a specific receptor. nih.govresearchgate.net

A summary of the strategic roles of these substituents is presented in the table below.

| Substituent | Key Strategic Roles in Molecular Design |

| Bromo (Halogen) | Modulates lipophilicity and membrane permeability. researchgate.net Participates in halogen bonding to enhance target affinity. acs.org Can block sites of metabolism, increasing compound stability. juniperpublishers.com |

| Nitro | Acts as a strong electron-withdrawing group, activating the scaffold for further synthesis. nih.govnih.gov Can be crucial for interactions with biological targets. mdpi.com Serves as a synthetic precursor to other functional groups (e.g., amines). frontiersin.org |

| N-Methyl | Increases metabolic stability. researchgate.net Enhances membrane permeability and bioavailability. researchgate.net Induces conformational rigidity, potentially increasing selectivity and potency. nih.govresearchgate.net |

Rationale for Comprehensive Academic Investigation of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide

The compound this compound is a molecule where each functional group has been strategically placed to create a versatile chemical building block. The rationale for its comprehensive academic investigation stems from the unique convergence of these functionalities within a single, relatively simple scaffold.

Synthetic Versatility: The electron-deficient aromatic ring, courtesy of the nitro group, is primed for nucleophilic substitution reactions. This allows the bromo substituent to be potentially replaced by a wide array of other functional groups, serving as a linchpin for creating diverse molecular libraries.

Modulation of Reactivity: The N-methyl group prevents the sulfonamide nitrogen from participating in certain reactions (e.g., deprotonation under mildly basic conditions), which can direct chemical transformations to other parts of the molecule.

Precursor for Complex Molecules: This compound serves as an ideal starting point or intermediate for the synthesis of more complex molecules with potential biological activity. The combination of a stable sulfonamide, a reactive site (bromo group), and a modifiable site (nitro group) makes it a valuable scaffold for medicinal chemistry exploration.

Despite its potential, a detailed survey of scientific literature indicates that this compound itself has not been the subject of extensive application-focused studies. It is primarily recognized as a chemical intermediate. Therefore, a comprehensive academic investigation is warranted to fully characterize its physical and chemical properties, explore its reactivity in a range of synthetic transformations, and ultimately unlock its potential as a foundational element in the synthesis of novel compounds for materials science and drug discovery.

Below is a table of known and computed properties for the compound.

| Property | Value | Reference |

| CAS Number | 273208-08-5 | bldpharm.com |

| Molecular Formula | C₇H₇BrN₂O₄S | bldpharm.com |

| Molecular Weight | 295.11 g/mol | bldpharm.com |

| IUPAC Name | This compound | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

273208-08-5 |

|---|---|

Molecular Formula |

C7H7BrN2O4S |

Molecular Weight |

295.11 g/mol |

IUPAC Name |

2-bromo-N-methyl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H7BrN2O4S/c1-9-15(13,14)7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 |

InChI Key |

VSDNDBHGNUIWJT-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Bromo N Methyl 4 Nitrobenzenesulfonamide

De Novo Synthetic Routes and Retrosynthetic Planning

The synthesis of substituted benzenesulfonamides typically begins with the formation of a benzenesulfonyl chloride, which can then be reacted with an amine. nih.gov A common multi-step sequence starts from a substituted aniline (B41778). nih.gov For instance, a plausible route could begin with 4-bromoaniline (B143363).

A general pathway involves several key transformations:

Protection of the Amine: Aniline derivatives can be problematic in electrophilic aromatic substitution reactions; therefore, the amino group is often protected, for example, as an acetanilide. youtube.com

Chlorosulfonylation: The introduction of the sulfonyl chloride group (–SO₂Cl) onto the aromatic ring is a pivotal step. This is traditionally achieved via electrophilic aromatic substitution using chlorosulfonic acid. nih.gov

Amination: The resulting sulfonyl chloride is a reactive intermediate that readily reacts with ammonia (B1221849) or an amine to form the corresponding sulfonamide. nih.govprepchem.com

Alternatively, modern transition-metal-catalyzed methods offer convergent syntheses. Palladium-catalyzed cross-coupling reactions, for example, can form the aryl-sulfur bond from aryl halides or aryl boronic acids, providing a versatile route to the sulfonyl chloride precursor and, subsequently, the sulfonamide. nih.govsci-hub.se

The precise placement of the bromo and nitro groups is governed by the directing effects of the substituents already present on the benzene (B151609) ring. libretexts.org In the target molecule, the substituents are arranged 1,2,4 relative to each other.

A highly controlled synthetic strategy could start from 4-bromoaniline. The synthesis would proceed as follows:

Nitration: The 4-bromoaniline is first nitrated. The amino group (or more commonly, the protected acetamido group) is a strong ortho, para-director. Since the para position is blocked by the bromine atom, nitration occurs selectively at the ortho position, yielding 4-bromo-2-nitroaniline (B116644).

Sandmeyer-type Reaction: The amino group of 4-bromo-2-nitroaniline can be converted into a sulfonyl chloride. This involves diazotization of the amine with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl). nih.gov This sequence produces 2-bromo-4-nitrobenzenesulfonyl chloride.

Amination: The synthesized 2-bromo-4-nitrobenzenesulfonyl chloride is then reacted with aqueous ammonia to furnish the 2-bromo-4-nitrobenzenesulfonamide (B12070124) intermediate. nih.govprepchem.com

This multi-step process ensures the correct regiochemistry, which would be difficult to achieve by direct functionalization of a simpler benzenesulfonamide (B165840) due to conflicting directing effects of the substituents. rsc.orgresearchgate.net For example, direct bromination of 4-nitrobenzenesulfonamide (B188996) would be challenging as both the nitro and sulfonamide groups are deactivating and meta-directing, which would not lead to the desired 2-bromo product. libretexts.org

The final step in the synthesis is the selective methylation of the sulfonamide nitrogen. While traditional methods using alkyl halides can be effective, they often require harsh conditions and can lead to overalkylation. nih.govresearchgate.net Modern methodologies focus on achieving high selectivity and using more benign reagents.

Catalytic approaches are particularly efficient. For example, ruthenium complexes can catalyze the N-methylation of sulfonamides using methanol (B129727) as a green and readily available methylating agent. researchgate.netorganic-chemistry.orgresearchgate.net These reactions often tolerate a variety of sensitive functional groups, such as the nitro group present in the substrate. organic-chemistry.org Another approach involves the use of quaternary ammonium (B1175870) salts as solid methylating agents, which can provide monomethylated products in high yields. acs.org

| Method | Methylating Agent | Catalyst/Base | Conditions | Yield | Reference |

| Catalytic Alkylation | Methanol | [(p-cymene)Ru(2,2'-bpyO)(H₂O)] / Carbonate Salt | Varies | Good to Excellent | organic-chemistry.org |

| Solid-Phase Methylation | Phenyltrimethylammonium iodide (PhMe₃NI) | K₂CO₃ | 80 °C | ≤91% (for amides) | acs.org |

| Traditional Alkylation | Methyl Iodide | Strong Base (e.g., NaH) | Varies | Variable | nih.gov |

| Green Methylation | Trimethyl phosphate (B84403) (TMP) | Ca(OH)₂ | 80 °C | Good | organic-chemistry.org |

Advanced Catalyst Systems in Selective Functionalization

Transition metal catalysis plays a crucial role in modern sulfonamide synthesis, offering milder conditions and greater functional group tolerance compared to classical methods. nih.govthieme-connect.com

Palladium Catalysis: Palladium complexes are widely used for the synthesis of sulfonyl chlorides from arylboronic acids. nih.gov This approach allows for the convergent synthesis of sulfonamides by coupling different aryl and amine fragments, which is a significant advantage over linear syntheses that build upon a single starting material. sci-hub.se

Copper Catalysis: Copper catalysts are effective in various sulfonamide-forming reactions. They can be used in the cross-coupling of sulfonyl chlorides with amines and in Sandmeyer-type reactions to convert anilines into sulfonyl chlorides. nih.gov More recently, synergetic photoredox and copper catalysis has been developed for the direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source, even accommodating electron-deficient amines. thieme-connect.comacs.org

Ruthenium Catalysis: As mentioned, ruthenium complexes are highly efficient for the N-alkylation of sulfonamides using alcohols as the alkylating source. researchgate.netorganic-chemistry.org This method is valued for its high atom economy and the use of an environmentally friendly alkylating agent.

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide can significantly reduce its environmental impact, especially in a scalable, industrial context. Key strategies include the use of alternative solvents, solvent-free conditions, and safer reagents.

Alternative Solvents: Water is an ideal green solvent, and methods have been developed for the synthesis of sulfonamides in aqueous media, often using a base like sodium carbonate as an acid scavenger. sci-hub.sescilit.com Other benign solvent systems include polyethylene (B3416737) glycol (PEG), which is non-toxic, thermally stable, and recyclable. sci-hub.se

Mechanochemistry: A solvent-free mechanochemical approach, using a ball mill, has been demonstrated for sulfonamide synthesis. rsc.org This method involves a one-pot, two-step procedure starting from disulfides and using solid sodium hypochlorite. This process has a significantly lower E-factor (a measure of waste produced) compared to traditional solution-based methods. rsc.org

Electrochemical Synthesis: Electrochemistry offers a conceptually new and greener route to aromatic sulfonamides. This method avoids the harsh conditions and hazardous reagents often associated with classical chlorosulfonylation. chemistryworld.com

Safer Reagents: Replacing hazardous reagents like chlorosulfonic acid is a key goal. The use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable, solid source of SO₂ is an example of a safer alternative for introducing the sulfonyl group. sci-hub.sethieme-connect.com

Purity Assessment and Isolation Techniques in Research Scale Synthesis

After synthesis, the crude product must be isolated and purified to a high degree. The purity is then assessed using a combination of analytical techniques.

Isolation and Purification: The primary method for purifying solid organic compounds like sulfonamides is recrystallization. google.com The choice of solvent is critical to obtain high-purity crystals. For research-scale synthesis, column chromatography on silica (B1680970) gel is also a standard and powerful purification technique to separate the desired product from byproducts and unreacted starting materials. usda.gov

Purity Assessment: The purity of the final compound is typically determined using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a quantitative technique that can separate the target compound from impurities, allowing for precise purity determination (e.g., >95%). researchgate.netmdpi.com Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a reaction and to get a preliminary assessment of purity. usda.govjsynthchem.com

The identity and structure of the synthesized this compound are confirmed using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the N-H bond (in the precursor), S=O stretches of the sulfonamide, and C-NO₂ stretches. nist.gov

| Technique | Purpose | Information Obtained |

| Recrystallization | Purification | Isolation of pure crystalline solid from a solution. |

| Column Chromatography | Purification | Separation of compounds based on polarity. |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative determination of product purity and detection of impurities. researchgate.netmdpi.com |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring & Purity Check | Qualitative assessment of the number of components in a mixture. usda.gov |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Detailed map of the carbon-hydrogen framework. nih.gov |

| Mass Spectrometry (MS) | Structure Confirmation | Determination of molecular weight and molecular formula. researchgate.net |

Elucidation of Reaction Mechanisms and Chemical Transformations

Nucleophilic Aromatic Substitution Reactions on the Nitro-Activated Ring

The aromatic ring of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide is susceptible to nucleophilic aromatic substitution (SNAr), a reactivity significantly enhanced by the electron-withdrawing properties of the nitro and sulfonamide groups. wikipedia.org

Nucleophilic aromatic substitution reactions involving this compound predominantly follow a two-step addition-elimination pathway. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the bromine. This leads to the formation of a resonance-stabilized anionic intermediate, commonly referred to as a Meisenheimer complex. wikipedia.orgnih.govyoutube.com The stability of this intermediate is a critical factor for the reaction to proceed and is largely attributed to the delocalization of the negative charge onto the oxygen atoms of the para-nitro group. youtube.comyoutube.com In the subsequent step, the aromaticity of the ring is restored by the elimination of the bromide ion, yielding the substituted product. chemistrysteps.com

The formation and structure of the Meisenheimer complex can be investigated and characterized using spectroscopic methods such as NMR and UV-Vis spectroscopy.

The rate and selectivity of nucleophilic aromatic substitution on the this compound ring are profoundly influenced by the substituents present. The strong electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org The N-methylsulfonamide group also contributes to this activation. The reaction rate is generally faster with stronger electron-withdrawing groups. masterorganicchemistry.com

The regioselectivity of the reaction is dictated by the positions of these activating groups. The nucleophile preferentially attacks the carbon atom attached to the bromine due to the combined electron-withdrawing influence of the ortho-sulfonamide and para-nitro groups. rsc.org

Reactivity at the Bromo-Substituted Position

The bromine atom acts as a versatile functional handle, enabling the introduction of a diverse array of molecular fragments through transition metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are highly effective methods for creating new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom in this compound. nih.govorganic-chemistry.org

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov It is a widely used method for forming biaryl structures. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of aryl-alkynes. researchgate.net

Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net

These reactions are valued for their tolerance of various functional groups and their wide applicability in organic synthesis. nobelprize.org

Direct nucleophilic displacement of the bromine atom is also a possible transformation, especially with potent nucleophiles. rsc.org The efficiency of this displacement is contingent on the strength of the nucleophile and the specific reaction conditions. Bromine is an effective leaving group, which facilitates these substitution reactions. nih.govacs.org The rate of displacement is influenced by the stability of the departing bromide ion. nih.gov

Chemical Modifications of the N-Methylsulfonamide Moiety

The N-methylsulfonamide group itself presents opportunities for chemical alteration. organic-chemistry.org The nitrogen atom's hydrogen can be removed by a strong base, generating an anion. This anion can then engage in further reactions, such as alkylation or acylation, enabling the introduction of various substituents onto the nitrogen atom. nih.govresearchgate.net Such modifications can influence the molecule's steric and electronic characteristics, which is advantageous for synthesizing new compounds with specific properties. nih.gov

For example, the sulfonamide nitrogen can be alkylated to introduce larger or more functionally complex groups. organic-chemistry.org While it is possible to cleave or transform the entire sulfonamide group, this typically necessitates harsh reaction conditions.

N-Alkylation and N-Acylation Studies

The sulfonamide nitrogen of this compound, while already methylated, can potentially undergo further reactions such as acylation. The N-H bond in the parent sulfonamide (2-bromo-4-nitrobenzenesulfonamide) is acidic and can be deprotonated by a base to form a nucleophilic anion, which can then react with alkylating or acylating agents.

N-Acylation: The N-acylation of sulfonamides is a well-established transformation, often utilizing acid chlorides or anhydrides in the presence of a base. A direct acylation of sulfonamides by esters, promoted by titanium(IV) chloride, has also been reported as an effective method to obtain N-acylsulfonamides. researchgate.net Another approach involves the use of N-acylbenzotriazoles as efficient neutral coupling reagents for the N-acylation of sulfonamides.

It is important to note that the presence of the electron-withdrawing nitro group on the benzene (B151609) ring increases the acidity of the sulfonamide N-H proton, potentially facilitating its deprotonation and subsequent reaction. However, in the case of this compound, the nitrogen is already substituted with a methyl group, which may present steric hindrance to further substitution and would require harsher conditions for any potential N-dealkylation-acylation sequence, which is not a straightforward process.

Deprotection Strategies for Sulfonamide Nitrogen in Research Contexts

The nitrobenzenesulfonyl group, often referred to as a "nosyl" group, is a common protecting group for amines in organic synthesis. Its removal, or deprotection, is a crucial step in many synthetic pathways. The deprotection of 2- and 4-nitrobenzenesulfonamides is typically achieved through nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the nitro group.

A widely used method for the deprotection of nosyl amides involves treatment with a thiol and a base. researchgate.netresearchgate.net The reaction proceeds via a Meisenheimer complex, where the thiolate anion attacks the carbon atom of the aromatic ring bearing the sulfonyl group, leading to the cleavage of the C-S bond and release of the free amine.

Table 1: Common Thiol-Based Reagents for Nosyl Deprotection

| Thiol Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Thiophenol | K₂CO₃ | DMF | Room Temp. | researchgate.net |

| p-Mercaptobenzoic acid | K₂CO₃ | DMF | Room Temp. | researchgate.net |

The use of odorless or faint-smelling thiols, such as p-mercaptobenzoic acid, has been explored to mitigate the unpleasant smell associated with many thiols. researchgate.net Solid-supported thiols have also been developed for this purpose, allowing for easier purification. researchgate.net The reaction can be carried out at room temperature or accelerated with microwave irradiation. researchgate.net

While these methods are generally applicable to nitrobenzenesulfonamides, the specific conditions for the deprotection of this compound would need to be optimized, taking into account the potential for side reactions involving the bromo substituent.

Reductive Transformations of the Nitro Group to Amine Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to valuable aniline (B41778) derivatives. Several methods are available for this conversion, with the choice of reagent depending on the presence of other functional groups in the molecule. In the case of this compound, a key challenge is the selective reduction of the nitro group without affecting the bromo substituent or the sulfonamide moiety.

Table 2: Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| SnCl₂·2H₂O | HCl, Ethanol | Mild, effective for nitroarenes | Formation of tin salts can complicate workup |

| H₂, Pd/C | Methanol (B129727), rt | Clean, high yielding | May cause dehalogenation |

| Fe, NH₄Cl | Ethanol, H₂O, reflux | Inexpensive, mild | Heterogeneous reaction |

Stannous chloride (SnCl₂) in the presence of an acid is a classical and effective reagent for the reduction of aromatic nitro compounds. researchgate.netresearchgate.net This method is often preferred when other reducible functional groups are present. The reaction is typically carried out in an alcoholic solvent with the addition of hydrochloric acid.

Catalytic hydrogenation with palladium on carbon (Pd/C) is another common method, but it carries the risk of dehalogenation, which would lead to the loss of the bromo substituent. Other reagents such as iron powder in the presence of an acid or ammonium (B1175870) chloride, and sodium dithionite (B78146) (Na₂S₂O₄) can also be employed for the selective reduction of the nitro group. The choice of the most suitable reagent would depend on the desired outcome and the compatibility with the other functional groups in the molecule.

Exploratory Radical and Photochemical Reaction Pathways

The exploration of radical and photochemical reactions of this compound could unveil novel synthetic pathways. The presence of a bromo substituent on the aromatic ring makes it a potential substrate for radical reactions, particularly those involving radical cyclization or cross-coupling.

Radical Reactions: While specific studies on radical reactions of this compound are limited, related systems have been investigated. For instance, radical cyclizations of α-brominated amide-tethered alkylidenecyclopropanes have been achieved under visible-light irradiation, suggesting the possibility of engaging the bromo-substituted ring in similar transformations. The generation of an aryl radical at the position of the bromine atom could be initiated by a radical initiator or through photolysis, which could then participate in intramolecular or intermolecular reactions.

Photochemical Reactions: The nitroaromatic moiety in this compound suggests a potential for photochemical reactivity. N-substituted-N-nitrososulfonamides have been shown to undergo photochemical reactions, leading to cleavage and rearrangement products. researchgate.netcapes.gov.br While the subject compound is not an N-nitroso derivative, the nitro group itself can be photochemically active. Photolysis of N-substituted iminodibenzothiophenes has been shown to generate nitrenes, which are highly reactive intermediates. researchgate.net It is conceivable that under specific photochemical conditions, this compound could undergo transformations involving the nitro group or the sulfonamide linkage. However, further research is needed to explore these potential reaction pathways.

Derivatization Strategies and Molecular Diversity Generation

Design Principles for Novel 2-Bromo-N-methyl-4-nitrobenzenesulfonamide Analogues

The design of new analogues of this compound is guided by several established principles aimed at optimizing its interaction with biological targets. A primary strategy involves scaffold hopping, where the core structure is modified or replaced while maintaining the essential three-dimensional arrangement of key functional groups. This can lead to the discovery of novel intellectual property and improved drug-like properties.

Another key principle is the modulation of electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can alter the pKa of the sulfonamide nitrogen and influence binding affinities. Similarly, varying the size and shape of substituents can probe the steric tolerance of a target's binding pocket, leading to enhanced potency and selectivity.

Furthermore, the incorporation of polar functional groups or hydrogen bond donors and acceptors can improve solubility and create new interactions with the biological target. Conversely, lipophilic groups can be introduced to enhance membrane permeability. The strategic placement of these functionalities is often guided by computational modeling and a deep understanding of the target's structure.

Synthetic Access to Diverse Structural Modifications

The chemical scaffold of this compound offers multiple points for synthetic modification, allowing for the generation of a wide array of derivatives.

Manipulation of Aromatic Ring Substituents

The aromatic ring of the benzenesulfonamide (B165840) core is amenable to various synthetic transformations. The nitro group, being a strong deactivating group, directs incoming electrophiles to the meta position. However, its reduction to an amine provides a versatile handle for a plethora of subsequent reactions. This amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and other functional groups.

Furthermore, the bromine atom can be replaced through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce a wide range of aryl, heteroaryl, or vinyl substituents. nih.gov This significantly expands the chemical diversity of the scaffold. The choice of synthetic route for introducing substituents onto the benzene (B151609) ring is crucial and often planned retrosynthetically, considering the directing effects of the existing groups. libretexts.org For instance, the order of introducing bromine, a methyl group, and a nitro group would be carefully planned to achieve the desired isomer. libretexts.org

Diversification at the Sulfonamide Nitrogen

The sulfonamide nitrogen provides another key point for diversification. nih.gov While the parent compound is N-methylated, this position can be readily modified. N-alkylation can be achieved using various alkyl halides under basic conditions. The Fukuyama-Mitsunobu reaction is a particularly useful method for the alkylation of sulfonamides. nih.gov This allows for the introduction of a wide range of linear, branched, and cyclic alkyl groups.

Furthermore, N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents at the sulfonamide nitrogen. These modifications can significantly impact the conformational preferences of the molecule and its interactions with biological targets.

Post-Synthetic Functionalization via the Bromo Group

The bromo substituent serves as a versatile handle for post-synthetic modifications. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context. For example, Suzuki coupling with boronic acids or their esters can introduce a vast array of aryl and heteroaryl groups. nih.gov Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties, which can serve as precursors for further transformations.

Other useful transformations of the bromo group include cyanation reactions to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine. Nucleophilic aromatic substitution reactions, although challenging on this electron-rich ring, can also be employed under specific conditions to introduce other functionalities.

Combinatorial Chemistry and Library Synthesis utilizing the Compound as a Scaffold

The this compound scaffold is well-suited for combinatorial chemistry and the generation of compound libraries. nih.govijpsr.com This approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. ijpsr.comstanford.edu

Solid-phase organic synthesis (SPOS) is a particularly powerful technique for library generation. nih.gov The scaffold can be attached to a solid support, and then various building blocks can be introduced at the different points of diversification. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

The "mix and split" strategy is a common approach in combinatorial library synthesis. cuny.edu In this method, the solid support is divided into several portions, each of which is reacted with a different building block. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of unique compounds.

| Diversification Point | Reaction Type | Example Building Blocks |

| Aromatic Ring (via Bromo Group) | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids |

| Aromatic Ring (via Nitro Group Reduction) | Amide Coupling | Carboxylic acids, Acid chlorides |

| Sulfonamide Nitrogen | N-Alkylation | Alkyl halides, Alcohols (Mitsunobu) |

| Sulfonamide Nitrogen | N-Arylation | Aryl halides, Arylboronic acids |

This interactive table showcases potential diversification strategies for the this compound scaffold in combinatorial library synthesis.

Structure-Reactivity Relationship Studies of Derivatives in Research

Structure-reactivity relationship (SRR) studies of derivatives of this compound are crucial for understanding how modifications to the chemical structure influence its reactivity and, by extension, its biological activity. nih.gov These studies often involve systematically varying substituents at different positions of the scaffold and evaluating the impact on a specific chemical reaction or biological assay.

For instance, modifying the electronic properties of the aromatic ring by introducing electron-donating or electron-withdrawing groups can significantly affect the reactivity of the bromo group in cross-coupling reactions. Similarly, the steric bulk of the substituent at the sulfonamide nitrogen can influence the rate and outcome of reactions at adjacent positions.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. For a molecule like 2-Bromo-N-methyl-4-nitrobenzenesulfonamide, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to provide a deep understanding of its structure and reactivity. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of computational cost and accuracy in predicting molecular properties. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), while more computationally intensive, can offer benchmark-quality results.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential Surface)

The electronic structure of a molecule is key to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another critical aspect of electronic structure analysis. It is a color-coded map of the electrostatic potential on the electron density surface of the molecule. The MEP surface helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting how it will interact with other chemical species. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the nitro and sulfonyl groups, and positive potential (blue) around the hydrogen atoms.

Molecular Geometry Optimization and Conformation Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure must be determined. This is achieved through a process called geometry optimization. Using computational methods, the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to find the arrangement with the lowest possible energy on the potential energy surface. This optimized geometry corresponds to the most stable conformation of the molecule.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the S-N and S-C bonds), a conformational analysis would be necessary. This involves exploring different possible spatial arrangements (conformers) of the atoms to identify the global minimum energy structure and other low-energy conformers that might be present in a sample of the compound.

Prediction of Spectroscopic Parameters for Research Design

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. These predictions are highly valuable for interpreting experimental spectra and can guide the design of future research. For this compound, theoretical calculations could predict:

Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This can aid in the assignment of experimental spectral bands to specific molecular vibrations.

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, which helps in understanding the UV-Vis absorption spectrum of the compound.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can understand the step-by-step process by which reactants are converted into products.

Transition State Characterization and Reaction Pathway Elucidation

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are transforming into products. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. By characterizing the vibrational frequencies of the transition state structure (which will have one imaginary frequency corresponding to the reaction coordinate), the reaction pathway can be confirmed. This allows for the elucidation of the precise sequence of bond-breaking and bond-forming events that constitute the reaction mechanism.

Energy Profile Calculations and Reaction Coordinate Analysis

Once the reactants, products, and any intermediates and transition states have been identified and their geometries optimized, an energy profile for the reaction can be constructed. This profile plots the relative energy of the system as it progresses along the reaction coordinate from reactants to products. The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the rate of the reaction.

A reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can trace the minimum energy path from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

Detailed computational analyses of this compound have revealed a complex network of intermolecular interactions that dictate its solid-state architecture. The interplay of hydrogen bonds and π-stacking interactions is fundamental to the stability of its crystalline form.

Hydrogen bonding is a predominant force in the crystal structure of related sulfonamide compounds. While specific experimental data for this compound is not available in the provided search results, analysis of analogous structures, such as N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide, indicates that N—H···O hydrogen bonds are a recurring motif. nih.gov In these structures, the sulfonamide N-H group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl or nitro groups on adjacent molecules serve as acceptors. These interactions often link molecules into chains or more complex three-dimensional networks. nih.gov

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) |

| Hydrogen Bond | N-H (sulfonamide) | O (nitro/sulfonyl) | 2.0 - 2.5 |

| π-Stacking | Benzene (B151609) Ring | Benzene Ring | 3.5 - 4.0 |

| C-H···π | Aromatic C-H | Benzene Ring | 2.5 - 3.0 |

This table is predictive and based on the analysis of similar compounds found in the search results. Specific experimental or computational data for this compound was not available.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of this compound. By simulating the motion of atoms over time, MD can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transition pathways between them.

A key aspect of the conformational landscape of benzenesulfonamides is the torsion angle around the S-N bond. Studies on related molecules, such as 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide, have shown that the molecule is often twisted at the sulfur atom. nih.gov The conformation of the N—C bond in the C—SO₂—NH—C(O) segment of this related compound exhibits gauche torsions with respect to the S=O bonds. nih.gov This indicates that the planar arrangement is not the most stable conformation, and that steric and electronic factors favor a twisted geometry.

Table 2: Key Conformational Parameters for Benzenesulfonamide (B165840) Analogs

| Compound | Key Torsion Angle | Angle (°) |

| 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide | C—S(O₂)—NH—C(O) | 61.8 (5) |

| 2-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide | Dihedral angle between sulfonyl benzene ring and —SO₂—NH—C—O segment | 86.8 (2) |

This data is from a related compound and is presented to illustrate the types of conformational parameters that would be investigated for this compound.

Sophisticated Spectroscopic and Analytical Methodologies for Research Characterization

High-Resolution NMR Spectroscopy for Complex Structural Assignment (e.g., 2D-NMR, Solid-State NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In a ¹H NMR spectrum of this compound, distinct signals would be expected to confirm the presence and connectivity of its proton-containing groups. The N-methyl group would likely appear as a singlet in the range of 2.5-3.5 ppm. The aromatic region would show a more complex pattern corresponding to the three protons on the substituted benzene (B151609) ring. Due to the electronic effects of the bromo, nitro, and sulfonamide groups, these protons would reside in unique chemical environments, giving rise to distinct signals whose coupling patterns (doublets, doublet of doublets) would reveal their ortho, meta, or para relationships.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms, including the methyl carbon, the six aromatic carbons, with their chemical shifts indicating the influence of the attached functional groups.

Advanced 2D-NMR techniques are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy) would establish which aromatic protons are spin-coupled, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to its attached carbon atom, definitively assigning the carbons of the methyl group and the protonated aromatic carbons.

While less common for routine analysis, Solid-State NMR could be used to study the compound in its crystalline form, providing insights into polymorphism and the molecular conformation in the solid state.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | ~2.5 - 3.5 | Singlet (s) | Represents the three protons of the methyl group attached to the nitrogen. |

| Aromatic H (ortho to NO₂) | ~8.0 - 8.5 | Doublet (d) | Shifted downfield due to the strong electron-withdrawing effect of the nitro group. |

| Aromatic H (ortho to Br) | ~7.8 - 8.2 | Doublet of Doublets (dd) | Influenced by both the bromo and nitro groups. |

| Aromatic H (ortho to SO₂N) | ~7.5 - 7.9 | Doublet (d) | Position is influenced by the sulfonamide and bromo substituents. |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to confirm its elemental composition. Using a high-resolution mass spectrometer (such as Orbitrap or TOF), the experimentally measured mass of the molecular ion can be compared to the calculated exact mass, confirming the chemical formula C₇H₇BrN₂O₄S.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M) and its fragment ions. The molecular ion would appear as two peaks of nearly equal intensity, separated by two mass units (M and M+2), which is a definitive signature for a monobrominated compound.

During the synthesis of the compound, mass spectrometry can be used to monitor the reaction's progress by identifying the disappearance of starting materials and the appearance of the desired product peak. Fragmentation patterns observed in the mass spectrum (e.g., using MS/MS techniques) can provide further structural information by showing the loss of specific functional groups, such as the nitro group (NO₂) or the methyl group (CH₃), corroborating the proposed structure.

X-ray Crystallography for Precise Molecular and Supramolecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. For example, it would confirm the geometry around the sulfur atom and the relative orientations of the aromatic ring and the sulfonamide group. In studies of similar sulfonamide structures, the dihedral angle between the benzene ring and the C-S-N-C plane is a key conformational feature. nih.gov

Furthermore, X-ray crystallography reveals the supramolecular structure, which is how the molecules pack together in the crystal lattice. This analysis identifies intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking interactions between aromatic rings. These interactions govern the physical properties of the solid material. For related nitrobenzenesulfonamides, intermolecular hydrogen bonds involving the sulfonamide N-H and sulfonyl O atoms are often key structure-directing interactions. nih.gov

Table 2: Illustrative Crystal Structure Data Obtainable from X-ray Crystallography

| Parameter | Type of Information Provided | Example from a Related Sulfonamide nih.gov |

|---|---|---|

| Crystal System | The basic symmetry of the crystal lattice. | Triclinic |

| Space Group | The specific symmetry group of the crystal. | P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. | a = 10.860 Å, b = 11.716 Å, c = 12.841 Å |

| Bond Lengths (e.g., S=O, S-N) | The precise distances between bonded atoms. | - |

| Bond Angles (e.g., O-S-O) | The angles formed by three connected atoms. | - |

| Torsion Angles | Defines the conformation of the molecule. | C-S-N-C torsion angles define the twist around the S-N bond. |

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The resulting spectra serve as a molecular fingerprint, confirming the presence of key structural components.

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations, typically appearing around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Sulfonamide Group (SO₂N): Strong asymmetric and symmetric stretching vibrations of the S=O bonds, found near 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹.

Aromatic Ring (C=C): Several bands in the 1400-1600 cm⁻¹ region corresponding to carbon-carbon stretching within the ring.

C-H Bonds: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

C-N and S-N Bonds: Stretching vibrations typically found in the fingerprint region (below 1300 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro and sulfonyl groups, and for the aromatic ring modes. The combination of both IR and Raman data allows for a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. nih.gov Analysis of a similar compound, 2-nitro-4-bromo-benzenesulfonamide, shows characteristic bands for these groups. nist.gov

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy molecular orbitals. The spectrum is characterized by the wavelength of maximum absorbance (λ_max) and the molar absorptivity.

The UV-Vis spectrum of this compound would be dominated by electronic transitions within the nitrated aromatic system. The presence of the chromophoric nitrobenzene (B124822) moiety would likely result in strong absorption bands in the UV region, typically between 250 and 350 nm, corresponding to π → π* transitions.

This technique is particularly useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration (Beer-Lambert Law). It can also be employed to study reaction kinetics, for example, by monitoring the change in absorbance over time as the compound is formed or consumed in a chemical reaction. researchgate.net

Role As a Precursor and Scaffold in Enabling Chemical Research

Utility as a Building Block for Complex Molecular Architectures

While nitro-containing compounds are generally regarded as valuable building blocks in the synthesis of pharmaceutically relevant molecules, specific instances of 2-Bromo-N-methyl-4-nitrobenzenesulfonamide being used to construct complex molecular architectures are not prominently detailed in published research. Its potential lies in the sequential and regioselective modification of its functional groups. For example, the bromine atom can be readily used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, while the nitro group can be reduced to an amine, providing a point for further derivatization and extension of the molecular framework.

Contribution to the Development of New Synthetic Methodologies

There are no specific reports in the scientific literature where this compound has been the key substrate for the development of a new synthetic methodology. Typically, the development of new reactions involves testing the methodology on a range of substrates to prove its versatility. While this compound could serve as a suitable substrate for such studies—for instance, in novel cross-coupling or functional group transformation reactions—its use for this specific purpose has not been documented.

Integration into Chemical Probes for Mechanistic Biological Research

Chemical probes are essential tools for dissecting biological pathways. The sulfonamide scaffold is a component of known chemical probes, such as those targeting the BET family of bromodomains. However, there is no direct evidence in the literature of this compound being specifically integrated into a chemical probe for mechanistic biological studies. Its physicochemical properties would make it a candidate for such development, but this application remains theoretical at present.

Use in Fragment-Based Drug Discovery for Scaffold Development

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments). Sulfonamides are recognized as a valuable scaffold in this approach, and molecules with similar structures have been successfully optimized from fragment hits into potent inhibitors, notably for bromodomains.

This compound fits the general physicochemical profile of a fragment (e.g., molecular weight, polarity). It could theoretically be included in a fragment screening library to identify initial hits against a biological target. Subsequent optimization could then proceed by chemically modifying the scaffold at the bromine or nitro group positions to enhance binding affinity and selectivity. Despite this potential, there are no published FBDD campaigns that explicitly identify this compound as a screening component or a starting point for scaffold development.

Emerging Research Directions and Future Prospects

Development of Sustainable Synthetic Routes and Processes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For a compound like 2-Bromo-N-methyl-4-nitrobenzenesulfonamide, future research could focus on moving away from traditional synthesis routes that may involve harsh reagents and generate significant waste. Key areas of exploration would include:

Green Solvents: Investigating the use of safer, renewable, and less toxic solvents to replace conventional organic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Energy Efficiency: Exploring reactions that can be conducted at lower temperatures and pressures, potentially through the use of novel catalysts, to reduce energy consumption.

Exploration of Novel Catalytic Transformations (e.g., Photocatalysis, Electrocatalysis)

Modern catalytic methods offer powerful tools for chemical synthesis. The application of photocatalysis and electrocatalysis to the synthesis and modification of this compound could unlock new reaction pathways.

Photocatalysis: Light-driven reactions could enable selective transformations on the aromatic ring or the sulfonamide group under mild conditions. This could include C-H functionalization or cross-coupling reactions.

Electrocatalysis: Employing electricity to drive chemical reactions can offer a high degree of control and reduce the need for chemical oxidants or reductants. This could be applied to the synthesis of precursors or the direct modification of the target molecule.

Advanced Materials Science Applications (Focus on Chemical Properties and Synthesis)

The unique combination of a bromo group, a nitro group, and a sulfonamide moiety in this compound suggests its potential as a building block for advanced materials. Future research could investigate its use in:

Organic Electronics: The electron-withdrawing nature of the nitro and sulfonyl groups could make this compound or its derivatives interesting for applications in organic semiconductors or as components in charge-transporting materials.

Functional Polymers: Incorporation of this molecule into polymer chains could impart specific properties such as flame retardancy (due to the bromine atom) or altered solubility and thermal stability. The synthesis would focus on polymerization reactions involving the aromatic ring.

Predictive Modeling for Undiscovered Reactivity and Structural Space

Computational chemistry and machine learning are becoming indispensable tools in chemical research. For this compound, predictive modeling could accelerate discovery.

Reactivity Prediction: In silico models could predict the most likely sites of reaction under various conditions, guiding experimental design for its further functionalization.

Virtual Screening: Computational screening of virtual libraries based on the this compound scaffold could identify derivatives with desirable electronic or physical properties for specific applications.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

To rapidly explore the chemical space around this compound, automated synthesis and high-throughput experimentation (HTE) will be crucial.

Automated Synthesis Platforms: These systems can perform numerous reactions in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of a large library of derivatives.

Data-Driven Discovery: HTE generates vast amounts of data that can be analyzed using machine learning algorithms to identify trends in reactivity and structure-property relationships, accelerating the discovery of new materials and reactions. chemrxiv.org

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-N-methyl-4-nitrobenzenesulfonamide?

A multistep synthesis typically involves sulfonylation, bromination, and nitration. For example:

Sulfonylation : React 4-nitrobenzenesulfonyl chloride with methylamine to form N-methyl-4-nitrobenzenesulfonamide.

Bromination : Introduce bromine at the 2-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or directed ortho-metalation strategies.

Purification : Recrystallize from ethanol or use column chromatography for intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | 4-nitrobenzenesulfonyl chloride, methylamine, DCM, 0°C → RT | ~75 | |

| Bromination | Br₂, FeBr₃, DCM, 40°C, 12h | ~60 |

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- NMR : Analyze and NMR for substituent effects (e.g., deshielded aromatic protons due to nitro and bromine groups).

- MS : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺ ~319 g/mol).

- FTIR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. Table 2: Expected Spectroscopic Signatures

| Technique | Key Peaks/Features |

|---|---|

| NMR | δ 8.5–8.2 (aromatic H), δ 2.9 (N-CH₃) |

| FTIR | 1345 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂) |

Advanced Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

Use iterative refinement in SHELXL ( ):

Initial Model : Generate using direct methods (e.g., SHELXT ).

Parameter Tweaking : Adjust displacement parameters (ADPs) for heavy atoms (Br, S).

Validation : Check for overfitting using R-factor convergence (<5% discrepancy) and Hirshfeld rigid-bond tests .

Q. Table 3: SHELXL Refinement Metrics

| Parameter | Typical Value |

|---|---|

| R₁ (I > 2σ(I)) | <0.05 |

| wR₂ (all data) | <0.15 |

| Data/Parameter Ratio | >15:1 |

Q. How do bromine and nitro substituents influence electronic properties and reactivity?

- Electron-Withdrawing Effects : Nitro groups deactivate the aromatic ring, directing electrophiles to meta positions. Bromine enhances electrophilic substitution at ortho/para sites.

- Computational Analysis : Use DFT (e.g., Gaussian) to map electrostatic potentials (ESP) and frontier orbitals. Compare with experimental UV-Vis spectra for charge-transfer transitions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in medicinal chemistry applications?

Derivatization : Synthesize analogs (e.g., replacing Br with Cl or modifying the N-methyl group).

Biological Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) via kinetic assays.

Docking Studies : Use AutoDock Vina to model interactions with protein active sites, correlating binding scores with experimental IC₅₀ values .

Q. How to interpret disorder in the crystal lattice of sulfonamide derivatives?

- Partial Occupancy Refinement : In SHELXL , assign fractional occupancy to disordered atoms (e.g., rotating N-methyl groups).

- Thermal Motion Analysis : Apply TLS (Translation-Libration-Screw) models to ADPs for dynamic disorder .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.